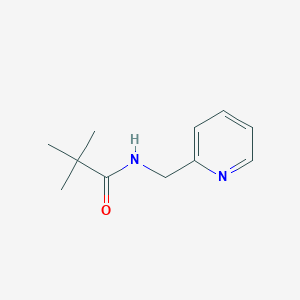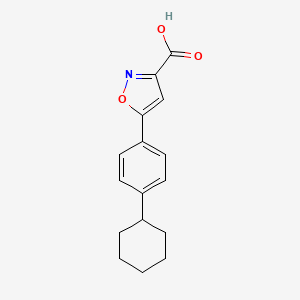
2-Chloro-3-(trichloromethoxy)pyridine
Overview
Description
2-Chloro-3-(trichloromethoxy)pyridine is an organic compound with the molecular formula C6H3Cl4NO. It is a pale yellow crystalline solid that belongs to the class of nitro heterocyclic compounds. This compound is widely used in the veterinary industry as an antibacterial and antiprotozoal drug for the treatment of various diseases in fish and poultry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-(trichloromethoxy)pyridine can be synthesized through the chlorination of pyridine with trichloromethane. The reaction typically involves the use of a chlorinating agent under controlled conditions to ensure the selective substitution of the hydrogen atom in the pyridine ring with a trichloromethoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trichloromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-3-(trichloromethoxy)pyridine .
Scientific Research Applications
2-Chloro-3-(trichloromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its antibacterial and antiprotozoal properties, making it useful in veterinary medicine.
Medicine: Research is ongoing to explore its potential use in treating infections in humans.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trichloromethoxy)pyridine involves its interaction with bacterial and protozoal cells. The compound disrupts the cellular processes of these microorganisms, leading to their death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the synthesis of essential proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Another chlorinated pyridine derivative used as a pesticide.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
Uniqueness
2-Chloro-3-(trichloromethoxy)pyridine is unique due to its specific antibacterial and antiprotozoal properties, making it particularly valuable in veterinary medicine. Its chemical structure allows it to interact effectively with microbial cells, providing a broad spectrum of activity.
Properties
IUPAC Name |
2-chloro-3-(trichloromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUKSBCRWPFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287560 | |
| Record name | 2-Chloro-3-(trichloromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221171-74-9 | |
| Record name | 2-Chloro-3-(trichloromethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221171-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(trichloromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)





![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)

![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)
![(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B6337327.png)


